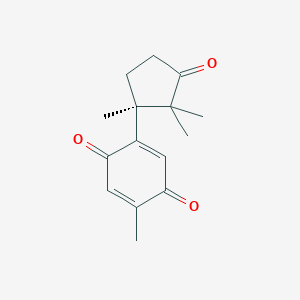
enokipodin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
The synthesis of enokipodin B involves several steps. One common synthetic route includes the cyclization of a suitable precursor followed by oxidation to form the benzoquinone structure. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the efficiency and yield of the synthesis . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high purity and yield.
化学反応の分析
enokipodin B undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the benzoquinone to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Antimicrobial Activity
Inhibition of Plant Pathogens
Enokipodin B has been shown to inhibit the spore germination of various plant pathogenic fungi. In particular, it demonstrated effectiveness against Bacillus subtilis, showcasing strong growth inhibitory activity among the enokipodins tested . This property makes it a potential candidate for agricultural applications, particularly in developing natural fungicides.
Mechanism of Action
The antimicrobial activity of this compound is attributed to its ability to interfere with fungal growth and reproduction. The compound's structural characteristics allow it to interact with critical cellular components in pathogens, leading to their inhibition .
Anticancer Properties
Anti-Proliferative Effects
Research indicates that this compound exhibits moderate anti-proliferative activity against certain cancer cell lines. Specifically, it has been tested against various human cancer cell lines, showing promising results in inhibiting cell growth . This suggests potential therapeutic applications in cancer treatment.
Case Studies
- Study on Cancer Cell Lines : In a study involving several cancer cell lines, this compound was found to inhibit cell proliferation significantly, with varying degrees of effectiveness depending on the specific type of cancer cells tested .
- Malarial Parasite Inhibition : Interestingly, enokipodins A and C (related compounds) were noted for their ability to inhibit the proliferation of Plasmodium falciparum, the causative agent of malaria, indicating a broader spectrum of bioactivity among the enokipodins .
Biosynthetic Studies
Cytochrome P450 Inhibition Studies
The biosynthesis of this compound involves complex enzymatic processes mediated by cytochrome P450 enzymes. Studies utilizing various cytochrome P450 inhibitors have elucidated the biosynthetic pathways leading to the production of highly oxygenated cuparene-type sesquiterpenes, including this compound . These findings are crucial for understanding how to enhance the production of enokipodins through fermentation techniques.
Synthetic Chemistry
Synthetic Target
The unique structure of this compound, particularly its quaternary carbon stereocenter, makes it an attractive target for synthetic chemists. Researchers have developed various synthetic routes to produce this compound, emphasizing its potential utility in medicinal chemistry and drug development .
| Feature | Details |
|---|---|
| Source | Flammulina velutipes (enoki mushroom) |
| Biological Activity | Antimicrobial, anticancer |
| Mechanism of Action | Inhibits spore germination; interferes with cancer cell proliferation |
| Biosynthetic Pathway | Involves cytochrome P450 enzymes |
| Synthetic Interest | Attractive target due to unique structural features |
作用機序
The mechanism of action of enokipodin B involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes and proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
enokipodin B can be compared with other sesquiterpenoids and benzoquinones. Similar compounds include:
- 2-Methyl-3-(3-oxo-1,2,2-trimethylcyclopentyl)benzoquinone
- 5-Methyl-2-(3-hydroxy-1,2,2-trimethylcyclopentyl)benzoquinone
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications.
特性
分子式 |
C15H18O3 |
|---|---|
分子量 |
246.3 g/mol |
IUPAC名 |
2-methyl-5-[(1S)-1,2,2-trimethyl-3-oxocyclopentyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H18O3/c1-9-7-12(17)10(8-11(9)16)15(4)6-5-13(18)14(15,2)3/h7-8H,5-6H2,1-4H3/t15-/m1/s1 |
InChIキー |
FZLVOEBHJNRBTE-OAHLLOKOSA-N |
異性体SMILES |
CC1=CC(=O)C(=CC1=O)[C@]2(CCC(=O)C2(C)C)C |
正規SMILES |
CC1=CC(=O)C(=CC1=O)C2(CCC(=O)C2(C)C)C |
同義語 |
5-methyl-2-(3-oxo-1,2,2-trimethylcyclopentyl)benzoquinone M-O-TMC-BQ |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















